4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C10H9ClFNO |
|---|---|
Molecular Weight |
213.63 g/mol |
IUPAC Name |
4-(2-chloro-4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO/c11-9-4-7(12)1-2-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
MWRJKXNJIDTKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods often involve the use of specific oxidants and additives to ensure high yield and selectivity .
Chemical Reactions Analysis
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolidinone derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Halogen-Substituted Pyrrolidin-2-one Derivatives
The position and type of halogen substituents significantly impact the physicochemical and biological properties of pyrrolidin-2-one derivatives. Key comparisons include:
4-(4-Chlorophenyl)pyrrolidin-2-one (CAS 264122-82-9)
- Molecular Formula: C₁₀H₁₀ClNO
- Molecular Weight : 195.45 g/mol
- Key Differences: Lacks the 4-fluoro substituent present in the target compound.
4-(4-Fluorophenyl)pyrrolidin-2-one (CAS 25503-87-1)
- Molecular Formula: C₁₀H₁₀FNO
- Molecular Weight : 179.19 g/mol
- Key Differences : Replaces chlorine with fluorine at the 4-position. Fluorine’s smaller atomic radius and higher electronegativity could enhance metabolic stability compared to chlorine .
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one (CID 129979401)
- Molecular Formula: C₁₀H₁₀FNO₂
- Molecular Weight : 211.19 g/mol
- Key Differences : Introduces a hydroxyl group at the 4-position of the phenyl ring, which may improve solubility via hydrogen bonding but reduce lipophilicity compared to the chloro-fluoro analog .
Bioactivity Comparisons
Antioxidant Activity
- 1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays . The target compound’s 2-chloro-4-fluorophenyl group may similarly enhance radical scavenging due to synergistic halogen effects.
α-Glucosidase Inhibition
- 4-(2-Chlorophenyl)-3-methylenepyrrolidin-2-one (Compound 4 in ) showed α-glucosidase inhibitory activity at 1 mM concentration. The target’s 4-fluoro substituent could modulate enzyme interaction dynamics, though specific data are lacking .
Anti-Alzheimer’s Potential
- Fluorobenzoyl-substituted pyrrolidin-2-one derivatives (e.g., compound 10b in ) demonstrated acetylcholinesterase inhibition comparable to donepezil, a standard anti-Alzheimer’s drug. The target’s di-halogenated phenyl group may optimize binding to the enzyme’s active site .
Structural and Functional Group Variations
- 3-Methylene Substitution: Compounds like 4-(2-chlorophenyl)-3-methylenepyrrolidin-2-one () feature a conjugated double bond, which may increase rigidity and affect bioavailability compared to the saturated pyrrolidinone ring in the target compound .
- Benzylated Derivatives : N-benzylated pyrrolidin-2-ones (e.g., 18c in ) show enhanced blood-brain barrier penetration, suggesting that the target compound’s halogenated phenyl group could similarly improve CNS targeting .
Biological Activity
4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a pyrrolidine ring and a chlorofluorophenyl group contributes to its unique properties, making it a candidate for various biological activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Interactions : The compound selectively inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK1, which is crucial for cancer cell signaling pathways. This inhibition can lead to reduced cancer cell invasion and growth independent of anchorage.
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound possess anticonvulsant properties, potentially acting as binders to neuronal voltage-sensitive sodium channels .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Cell line assays have demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating potent activity. For example, compounds with similar structures have shown IC50 values ranging from 0.12 to 1.47 µM against MCF-7 and A549 cell lines .
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 0.65 | MCF-7 |
| Similar Derivative A | 0.79 | A549 |
| Similar Derivative B | 1.47 | HeLa |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial effects:
- Activity Against Pathogens : SAR studies indicate that modifications in the pyrrolidine structure can enhance antimicrobial activity, with some derivatives exhibiting MIC values lower than standard antibiotics like ciprofloxacin .
Case Studies
- Study on Antitumor Activity : A study involving structural analogs demonstrated that this compound analogs exhibited higher biological activity than doxorubicin in vitro, suggesting a promising alternative for cancer therapy .
- Anticonvulsant Screening : In a series of experiments assessing anticonvulsant activity, specific derivatives were identified that showed efficacy in models of maximal electroshock seizures, indicating their potential use in epilepsy treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features:
- Electron-Withdrawing Groups (EWGs) : The presence of halogen atoms enhances binding affinity and selectivity for biological targets. Studies have shown that modifications can significantly affect potency and selectivity .
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine at Position 2 | Increased binding affinity |
| Fluorine at Position 4 | Enhanced selectivity |
Q & A
Q. What are the critical steps for optimizing the synthesis of 4-(2-Chloro-4-fluorophenyl)pyrrolidin-2-one?
Answer: Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions, as demonstrated in analogous pyrrolidinone syntheses .
- Reaction monitoring : Employ TLC or HPLC to track intermediates. For fluorinated analogs, quenching with NaHCO₃ is critical to avoid halogen exchange .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) yields >95% purity. For crystallinity, slow evaporation in ethanol/water mixtures is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a multi-technique approach:
- NMR : Compare and spectra with computational predictions (e.g., DFT) to validate substituent positions. Fluorine and chlorine atoms induce distinct splitting patterns .
- X-ray crystallography : Resolve bond angles (e.g., C10–C7–H7 at 109.2°) and lattice parameters (monoclinic, ) to confirm stereochemistry .
- Mass spectrometry : Match the molecular ion peak () with the theoretical molecular weight (e.g., 357.76 for related pyrrolidinones) .
Q. What safety protocols are essential for handling fluorinated pyrrolidinones?
Answer:
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as fluorinated aryl groups may exhibit toxicity (H300–H313 codes) .
- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl) before disposal .
- Storage : Keep at −20°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectral data for fluorinated pyrrolidinones?
Answer:
- DFT calculations : Simulate NMR chemical shifts (e.g., ~125–130 ppm for carbonyl carbons) and compare with experimental data to identify discrepancies in substituent orientation .
- Molecular dynamics : Model solvent effects (e.g., ethanol vs. DMSO) to explain variations in UV-Vis (e.g., 254 nm) .
- Crystal packing analysis : Use software like Mercury to assess intermolecular interactions (e.g., H-bonding in monoclinic systems) that influence spectral line broadening .
Q. What experimental strategies address low yields in fluorinated pyrrolidinone cyclization?
Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for mediating aryl-pyrrolidinone coupling, optimizing ligand ratios (e.g., 1:2 Pd:Ph₃P) to enhance turnover .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >80% yield, as shown in analogous pyridine syntheses .
- In situ monitoring : Use FT-IR to detect intermediates (e.g., diazo-acetyl groups at 2100 cm⁻¹) and adjust reaction kinetics .
Q. How can researchers analyze polymorphism in this compound crystals?
Answer:
- PXRD : Compare experimental diffractograms with simulated patterns from CIF files (e.g., ) to identify polymorphic forms .
- Thermal analysis : Conduct DSC to detect melting point variations (>5°C differences indicate polymorphism).
- Solvent screening : Recrystallize from polar aprotic (DMF) vs. protic (MeOH) solvents to isolate metastable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
